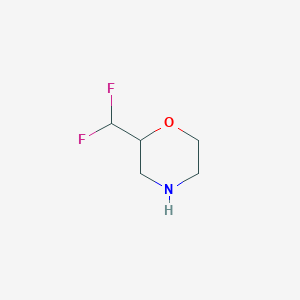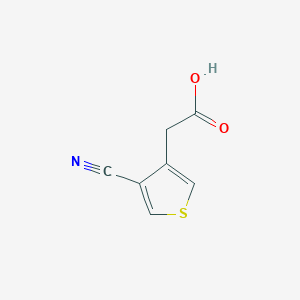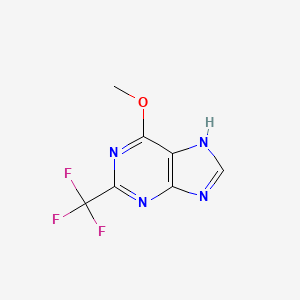![molecular formula C7H7Cl2F3N2O B6616691 [2-chloro-4-(trifluoromethoxy)phenyl]hydrazine hydrochloride CAS No. 2701336-54-9](/img/structure/B6616691.png)
[2-chloro-4-(trifluoromethoxy)phenyl]hydrazine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-Chloro-4-(trifluoromethoxy)phenyl]hydrazine hydrochloride (CTH) is a chemical compound used in a variety of scientific applications, including laboratory experiments and research. CTH is a colorless, water-soluble solid that has a melting point of 140°C and a boiling point of 179°C. It is a derivative of hydrazine and contains two nitrogen atoms and a chlorine atom, with a trifluoromethoxy group at the para position of the phenyl ring. CTH has been widely used in the synthesis of biologically active molecules, as well as in the study of the mechanism of action of drugs, and in the investigation of biochemical and physiological effects.
科学的研究の応用
[2-chloro-4-(trifluoromethoxy)phenyl]hydrazine hydrochloride has been used in a variety of scientific research applications, including the synthesis of biologically active molecules, the study of the mechanism of action of drugs, and the investigation of biochemical and physiological effects. It is also used in the synthesis of heterocyclic compounds, such as azoles and thiazoles, as well as in the synthesis of peptides and peptidomimetics. This compound has also been used in the synthesis of small-molecule inhibitors of enzymes, such as kinases and proteases.
作用機序
[2-chloro-4-(trifluoromethoxy)phenyl]hydrazine hydrochloride is believed to act as a proton donor, acting as a Lewis acid to facilitate the formation of a covalent bond between two molecules. It has been used in the synthesis of peptides, and is believed to catalyze the formation of peptide bonds, as well as to stabilize the transition state of the reaction. In addition, this compound has been used in the synthesis of heterocyclic compounds, such as azoles and thiazoles, and is believed to act as an electron-withdrawing group, stabilizing the transition state of the reaction.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been used in the synthesis of small-molecule inhibitors of enzymes, such as kinases and proteases, and has been shown to inhibit the activity of these enzymes. This compound has also been used in the synthesis of drugs, and has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. In addition, this compound has been shown to have antioxidant, anti-apoptotic, and neuroprotective effects.
実験室実験の利点と制限
[2-chloro-4-(trifluoromethoxy)phenyl]hydrazine hydrochloride has several advantages for laboratory experiments, including its ease of synthesis, its water solubility, and its low toxicity. It is also relatively stable, and can be stored at room temperature for extended periods of time. However, this compound is also relatively expensive, and can be difficult to obtain in large quantities. In addition, this compound is a strong acid, and must be handled with care.
将来の方向性
The future directions for the use of [2-chloro-4-(trifluoromethoxy)phenyl]hydrazine hydrochloride in scientific research are numerous. This compound can be used in the synthesis of more complex molecules, such as peptides and peptidomimetics, as well as in the synthesis of small-molecule inhibitors of enzymes. In addition, this compound can be used in the study of the mechanism of action of drugs, and in the investigation of biochemical and physiological effects. Finally, this compound can be used in the development of new drugs, with potential applications in the treatment of cancer, inflammation, and other diseases.
合成法
[2-chloro-4-(trifluoromethoxy)phenyl]hydrazine hydrochloride can be prepared by the reaction of 2-chloro-4-fluorophenylhydrazine hydrochloride with trifluoromethanesulfonic anhydride in a solvent such as acetonitrile. The reaction proceeds in two steps, first forming the intermediate trifluoromethanesulfonate salt, then hydrolyzing it to the desired product. The overall yield is typically around 90%.
特性
IUPAC Name |
[2-chloro-4-(trifluoromethoxy)phenyl]hydrazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF3N2O.ClH/c8-5-3-4(14-7(9,10)11)1-2-6(5)13-12;/h1-3,13H,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTAFNIDKCXWDDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)Cl)NN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


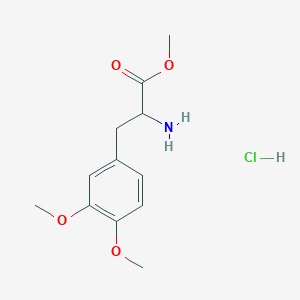
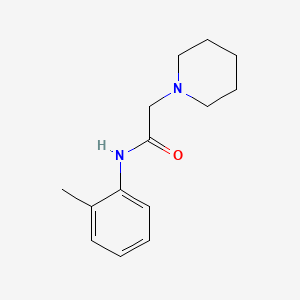
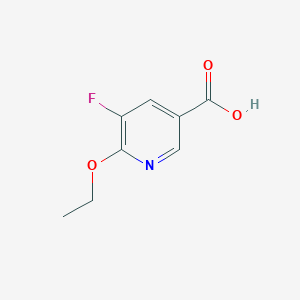

![ethyl 2-bromo-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate](/img/structure/B6616634.png)
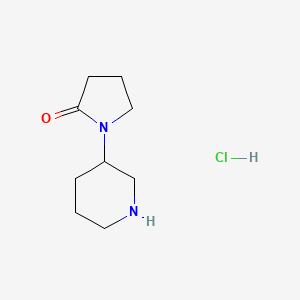
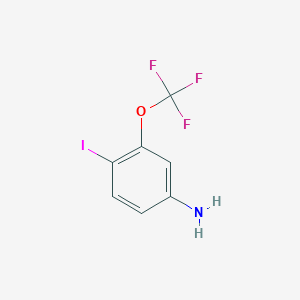
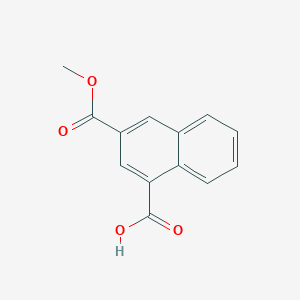
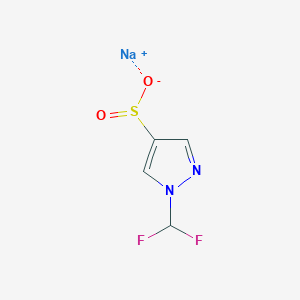
![tert-butyl 4-[(dimethylamino)methylidene]-3,5-dioxopiperidine-1-carboxylate](/img/structure/B6616678.png)
